(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCEJINJFHMLO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Stereoselective Methodologies for S 3 Amino 3 Pyridin 3 Yl Propanoic Acid
Asymmetric Synthesis Approaches
The development of stereoselective methods to access enantiomerically pure β-amino acids is a key focus of modern organic synthesis. These approaches are broadly categorized into metal-catalyzed hydrogenations and organocatalytic reactions, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.
Asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. Transition metal catalysts, particularly those based on rhodium, have been extensively developed for the enantioselective reduction of prochiral olefins and enamines to furnish chiral amino acids.
The rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives is a cornerstone of chiral compound synthesis. This method typically involves the hydrogenation of a prochiral olefin precursor, such as a dehydro-β-amino acid ester, in the presence of a chiral rhodium complex. The catalyst consists of a rhodium source and a chiral phosphine (B1218219) ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond.
Highly rigid chiral ferrocenylphosphine-spiro phosphonamidite ligands and chiral bisphospholanes have demonstrated high efficacy in Rh-catalyzed hydrogenations, achieving excellent enantiocontrol for a variety of functionalized olefins. organic-chemistry.org While direct examples for the precursor to (S)-3-Amino-3-(pyridin-3-yl)propanoic acid are not prevalent, the methodology has been successfully applied to a wide range of α-dehydroamino acid esters and enamides, indicating its potential applicability. organic-chemistry.org The choice of ligand is critical for achieving high enantioselectivity.
Table 1: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins Data based on analogous reactions for β-amino acid precursors.
| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) |
|---|---|---|---|
| Rh-Binaphane | (E)- and (Z)-β-substituted-α-arylenamides | High | >99 |
| Rh-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | High | >99 |
| Rh/DuanPhos | Acyclic tetrasubstituted α,β‐unsaturated amides | up to 99 | up to 96 |
An alternative and highly efficient route is the asymmetric hydrogenation of enamines. This approach is particularly advantageous as it can often be performed on unprotected enamines, simplifying the synthetic sequence by avoiding protection and deprotection steps. acs.orgresearchgate.net Rhodium complexes featuring Josiphos-type chiral ligands have been identified as exceptionally effective catalysts for the direct asymmetric hydrogenation of unprotected enamino esters and amides. acs.orgresearchgate.net
This method provides the desired β-amino esters and amides in high yields and with excellent enantiomeric excesses (ee), typically in the range of 93-97%. acs.orgresearchgate.net The reaction involves the direct reduction of the C=C bond of the enamine, creating the chiral center at the β-position. The success of this method for various substrates underscores its potential for the synthesis of this compound from a suitable enamine precursor. acs.org
Table 2: Asymmetric Hydrogenation of Unprotected Enamines with Rh-Josiphos Catalysts Data based on representative examples from the literature.
| Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Methyl (Z)-3-amino-3-phenylacrylate | [Rh(COD)₂]BF₄ / SL-J005-1 | >99 | 97 |
| Methyl (Z)-3-amino-3-(2-naphthyl)acrylate | [Rh(COD)₂]BF₄ / SL-J009-1 | >99 | 96 |
| (Z)-3-Amino-1-(pyrrolidin-1-yl)but-2-en-1-one | [Rh(COD)₂]BF₄ / SL-J005-1 | >99 | 94 |
Organocatalysis has emerged as a third pillar of asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. These methods avoid the use of potentially toxic and expensive metals. For β-amino acid synthesis, enantioselective Mannich reactions are particularly prominent.
The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation and is widely used to produce chiral β-amino ketones and esters. nih.gov The reaction involves the addition of a ketone or ester enolate to an imine. The development of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., squaramides or thioureas), has revolutionized this field. mdpi.comacs.org
These catalysts possess both a Brønsted acid moiety (e.g., the thiourea (B124793) group) to activate the imine electrophile via hydrogen bonding and a Lewis base site (e.g., the quinuclidine (B89598) nitrogen) to deprotonate the carbonyl compound, generating the nucleophile. mdpi.com This dual activation within a single chiral molecule brings the reactants into close proximity in a well-defined orientation, leading to high levels of stereocontrol. This strategy has been successfully employed to generate chiral β-amino esters with excellent yields and enantiomeric excesses, often up to 99%. nih.govacs.org
The versatility of the organocatalytic Mannich reaction allows for the synthesis of a diverse array of novel β-amino acid derivatives. mdpi.comnih.gov By varying the three components of the reaction—the ketone/ester, the aldehyde, and the amine—chemists can access a wide range of structures. derpharmachemica.com This includes derivatives with various aromatic and heterocyclic moieties, which are of great interest in medicinal chemistry. mdpi.comresearchgate.net
For instance, efficient one-pot syntheses have been developed where an aldehyde, an amine, and a malonate are combined in the presence of a chiral squaramide cinchona alkaloid catalyst. mdpi.com This has enabled the creation of β-amino acid derivatives bearing moieties like 1,3,4-thiadiazole, achieving moderate to excellent enantioselectivities (41-99%). mdpi.com The compatibility of this reaction with a broad range of substrates, including heteroaryl aldehydes, makes it a highly suitable method for synthesizing precursors to complex β-amino acids like this compound. acs.org
Table 3: Enantioselective Mannich Reaction for β-Amino Acid Derivatives Data based on a one-pot reaction catalyzed by a chiral squaramide cinchona alkaloid. mdpi.com
| Aldehyde | Malonate | Yield (%) | ee (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Dimethyl malonate | 61 | 99 |
| 4-Methoxybenzaldehyde | Dimethyl malonate | 55 | 92 |
| 2-Naphthaldehyde | Dimethyl malonate | 58 | 97 |
| 3-Pyridinecarboxaldehyde | Dimethyl malonate | 45 | 85 |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules like pyridyl amino acids.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nobelprize.orgwikipedia.org The general mechanism involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. nobelprize.orgresearchgate.netlibretexts.org
In the context of synthesizing pyridyl amino acids, a notable strategy involves the use of serine-derived organozinc reagents in a Negishi-type cross-coupling with halopyridines. This approach leverages the chirality of serine to introduce the desired stereochemistry. The reaction typically proceeds by first converting serine into a suitable organozinc species. This reagent then undergoes a palladium-catalyzed reaction with a halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, to form the carbon-carbon bond, yielding the protected amino acid derivative. Subsequent deprotection furnishes the target this compound. The efficiency of this method is influenced by factors such as the choice of palladium catalyst, ligands, and reaction conditions.
A recent development in this area is the use of photocatalytic cross-electrophile coupling, which can convert serine into a bromoalkyl intermediate that then reacts with various aryl halides under metallaphotoredox conditions to produce a range of unnatural amino acids. nih.gov
Iron-catalyzed reactions have gained prominence as a more sustainable and cost-effective alternative to palladium-based methods. princeton.educhemrxiv.org Iron catalysts can be employed in various transformations, including the functionalization of pyridine (B92270) rings. acs.orgnih.govresearchgate.net
One synthetic route for related pyridyl systems involves an initial iron-catalyzed bromination to introduce a halogen handle onto a precursor molecule. nih.govacs.org This brominated intermediate can then participate in a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction, a versatile palladium-catalyzed process, couples an organoboron compound with an organic halide. nih.govresearchgate.netresearchgate.netnih.gov In this sequence, the iron-catalyzed bromination serves as a key step to prepare the substrate for the subsequent palladium-catalyzed C-C bond formation. nih.govacs.org This two-stage process allows for the late-stage introduction of the pyridyl moiety, offering flexibility in the synthesis of diverse pyridyl-containing compounds. nih.govacs.org While iron-catalyzed Suzuki-Miyaura cross-coupling is less developed than its palladium counterpart, ongoing research is focused on expanding its scope and efficiency. princeton.edu
Table 1: Comparison of Transition Metal-Catalyzed Methodologies
| Methodology | Catalyst | Key Transformation | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Palladium | C(sp³)-C(sp²) bond formation | Well-established, high yields, broad substrate scope. |
Chemoenzymatic and Biocatalytic Synthesis
Enzymes offer remarkable stereoselectivity and operate under mild reaction conditions, making them highly attractive for the synthesis of enantiopure compounds.
Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. mdpi.com ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mdpi.commdpi.com This process can be exploited for the kinetic resolution of racemic β-amino acids.
In a typical kinetic resolution of racemic 3-amino-3-(pyridin-3-yl)propanoic acid, an (S)-selective ω-transaminase will selectively deaminate the (S)-enantiomer to the corresponding β-keto acid, leaving the (R)-enantiomer unreacted and thus enriched. rsc.orgnih.gov Conversely, using an (R)-selective ω-TA would enrich the (S)-enantiomer. The choice of amino acceptor, such as pyruvate (B1213749) or α-ketoglutarate, and reaction conditions are crucial for achieving high enantiomeric excess (ee) and conversion. rsc.org Protein engineering and directed evolution have been employed to develop ω-TAs with improved activity and substrate specificity for bulky substrates like β- and γ-amino acids. researchgate.netnih.gov
Table 2: Examples of ω-Transaminase Mediated Kinetic Resolutions
| Enzyme Source | Substrate | Amino Acceptor | Result |
|---|---|---|---|
| Sphaerobacter thermophilus | Various β- and γ-amino acids | Pyruvate | Enhanced reaction speed in engineered variants. nih.gov |
| Not specified | Racemic aromatic β-amino acids | Pyruvate | Successful kinetic resolution. rsc.org |
Lipases are another class of enzymes widely used in organic synthesis for their ability to catalyze the hydrolysis of esters with high enantioselectivity. arkat-usa.org This property is harnessed for the kinetic resolution of racemic esters of β-amino acids. mdpi.commdpi.com
The strategy involves the enzymatic hydrolysis of a racemic ester of 3-amino-3-(pyridin-3-yl)propanoic acid. A lipase (B570770), often from Candida antarctica (CAL-B) or Burkholderia cepacia (formerly Pseudomonas cepacia), will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. mdpi.commdpi.com The resulting mixture of the carboxylic acid and the ester can then be separated. This method has been successfully applied to a variety of β-amino esters, yielding both the (S)-acid and the (R)-ester with high enantiomeric purity. mdpi.comsemanticscholar.org The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.
Enzymatic N-acylation is a powerful method for the kinetic resolution of racemic amines and amino esters. researchgate.net Lipases, particularly lipase A from Candida antarctica (CAL-A), have shown exceptional ability to catalyze the enantioselective acylation of the amino group of β-amino esters. rsc.orgresearchgate.net
In this approach, the racemic ethyl ester of 3-amino-3-(pyridin-3-yl)propanoic acid is treated with an acyl donor, such as an alkyl butanoate, in an organic solvent in the presence of the lipase. The enzyme selectively acylates one enantiomer, for example the (R)-enantiomer, leaving the (S)-enantiomer unacylated. researchgate.net The resulting acylated and unacylated esters can then be separated. Subsequent hydrolysis of the unreacted (S)-ester provides the desired this compound. This method has been shown to be highly effective for various aryl- and heteroaryl-substituted β-amino esters, achieving high enantioselectivity. researchgate.net
Table 3: Summary of Chemoenzymatic and Biocatalytic Methods
| Method | Enzyme | Key Transformation | Product |
|---|---|---|---|
| Kinetic Resolution | ω-Transaminase | Selective deamination of one enantiomer | Enantiomerically enriched amino acid |
| Lipase-Catalyzed Hydrolysis | Lipase (e.g., CAL-B, B. cepacia) | Enantioselective hydrolysis of a racemic ester | Enantiomerically pure acid and ester |
Challenges and Optimization in Enzymatic Pathways
The enzymatic synthesis of β-amino acids like this compound presents a promising green alternative to traditional chemical methods. However, several challenges must be addressed to achieve efficient and scalable production. A key biocatalytic approach involves the use of transaminases, which can synthesize optically pure β-amino acids through either kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral substrate. nih.gov
Optimization of enzymatic pathways often involves several strategies. Codon optimization and heterologous expression in robust microbial hosts can enhance the production of the desired enzyme. frontiersin.org Site-directed mutagenesis is a powerful tool to improve an enzyme's catalytic efficiency, stability, and substrate specificity. frontiersin.org Process optimization is also critical and includes adjusting reaction conditions such as temperature, pH, and substrate concentrations. The use of enzyme cascade reactions can improve yields by coupling multiple enzymatic steps to pull the reaction equilibrium towards the product and regenerate cofactors in situ. frontiersin.org For transaminase-catalyzed reactions, overcoming the limitations of a 50% maximum yield in kinetic resolutions can be achieved by incorporating a suitable racemase to create a dynamic kinetic resolution process, theoretically allowing for a 100% yield. nih.gov
Direct Heteroarylation and Michael-Type Additions
Precious-Metal-Free Heteroarylation of Azlactones with Pyridine N-oxides
A significant advancement in the synthesis of α-pyridyl, α-substituted amino acid derivatives, which can be precursors to β-amino acids, is the development of a precious-metal-free heteroarylation of azlactones. This method provides a direct and convergent route using readily available starting materials. The core of this transformation is the reaction of an amino acid-derived azlactone with a pyridine N-oxide that has been electrophilically activated.
This one-pot, three-component synthesis allows for the direct pyridylation of azlactones, followed by nucleophilic ring-opening to generate a variety of α-pyridyl, α-substituted amino acid derivatives. The reaction demonstrates good robustness and is applicable to array synthesis, making it a valuable tool for medicinal chemistry.
Stereoselective Michael Additions
Stereoselective Michael additions represent a powerful and widely used strategy for the asymmetric synthesis of β-amino acids. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, establishing a new carbon-carbon or carbon-nitrogen bond and creating one or more stereocenters.
Organocatalysis has emerged as a particularly effective method for mediating these reactions with high enantioselectivity. For instance, the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines like diphenylprolinol silyl (B83357) ether, can produce γ-nitroaldehydes which are valuable precursors to γ-amino acids. nih.govacs.org Similarly, the addition of β-keto esters to nitroalkenes can be catalyzed by simple primary β-amino alcohols, affording chiral Michael adducts with high purity. rsc.orgrsc.org The enantioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Another important variation is the aza-Michael addition, where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound. This method directly introduces the amino group at the β-position and has been successfully catalyzed by various organocatalysts, including cinchona alkaloid derivatives, to yield β-amino carbonyl compounds with excellent stereocontrol.
Metal-catalyzed asymmetric Michael additions also play a crucial role. For example, rhodium-catalyzed conjugate addition of organoboronic acids to α,β-unsaturated systems provides a reliable route to β-substituted carbonyl compounds, which can be further elaborated to β-amino acids. acs.orgacs.org
Resolution and Purification Techniques for Enantiomeric Purity
Diastereomeric Salt Formation and Selective Crystallization
The classical method of diastereomeric salt formation followed by selective crystallization remains a cornerstone for the resolution of racemic mixtures of chiral acids and bases on both laboratory and industrial scales. wikipedia.orgwikipedia.orgacs.org This technique relies on the reaction of the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org
For the resolution of a racemic amino acid like 3-amino-3-(pyridin-3-yl)propanoic acid, a chiral acid, such as tartaric acid or mandelic acid, can be employed as the resolving agent. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation, as it directly impacts the solubility difference between the two diastereomeric salts. wikipedia.org The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired enantiomerically enriched amino acid. libretexts.org
Table 1: Common Chiral Resolving Agents for Amino Acids
| Resolving Agent | Type | Typically Used For |
| Tartaric Acid | Acid | Racemic Bases |
| Mandelic Acid | Acid | Racemic Bases |
| Camphorsulfonic Acid | Acid | Racemic Bases |
| Brucine | Base | Racemic Acids |
| Strychnine | Base | Racemic Acids |
| 1-Phenylethylamine | Base | Racemic Acids |
This table is generated based on information from multiple sources. wikipedia.orglibretexts.orglibretexts.org
Chromatographic Methods for Enantiomeric Separation
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. chromatographytoday.com For the enantiomeric separation of this compound, chiral HPLC is a highly effective method. This can be achieved through two primary strategies: direct and indirect separation.
Direct methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Several types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic glycopeptides like teicoplanin. mdpi.com For underivatized amino acids, which are zwitterionic, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases.
Indirect methods involve the pre-column derivatization of the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chromatographytoday.com
Data from chromatographic databases indicate that the enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid can be successfully resolved on specific zwitterionic chiral stationary phases. The choice of mobile phase composition, including the organic modifier and additives like acids and bases, is critical for optimizing the separation.
Table 2: Chromatographic Separation of 3-Amino-3-(pyridin-3-yl)propanoic acid Enantiomers
| Chiral Stationary Phase | Mobile Phase | Observation |
| CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH | Successful separation of enantiomers. |
| CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH | Successful separation of enantiomers. |
This data is illustrative of typical conditions and may require optimization.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of β-amino acids aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Strategies such as catalysis in aqueous media and flow chemistry are central to achieving these goals. acs.org
The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents. For reactions involving amino acids, aqueous systems are particularly relevant. While many organic reactions face challenges in aqueous media, the development of specialized catalytic systems has enabled efficient transformations.
One approach involves biphasic reaction systems, where the catalyst is dissolved in a "green" organic solvent and the product is extracted into an aqueous phase. rsc.org This method facilitates easy separation of the product from the catalyst, which can then be recycled. For instance, in the catalytic hydrogenation of CO2 to formic acid, aqueous solutions of amino acids have been used as the product phase, demonstrating the compatibility of amino acids with such systems. rsc.org Research has also shown that the polymerization of β-amino acids can be carried out efficiently in homogeneous aqueous solutions using specific activating agents. nih.gov These principles highlight the potential for developing catalytic systems for the synthesis of this compound that operate in or with aqueous media, thereby reducing reliance on volatile organic compounds.
Table 1: Comparison of Catalytic Approaches in Media Relevant to Amino Acid Synthesis
| Catalytic Strategy | Medium | Key Advantages | Example Application |
| Biphasic Catalysis | Green Organic Solvent / Aqueous | Catalyst recovery and reuse; Simplified product isolation. rsc.org | CO2 hydrogenation using amino acid solutions. rsc.org |
| Homogeneous Catalysis | Aqueous Solution | Avoids organic solvents; Environmentally benign. nih.gov | Polymerization of β-amino acids. nih.gov |
| Biocatalysis (Enzymatic) | Organic Solvent or Water | High stereoselectivity; Mild reaction conditions. mdpi.com | Lipase-catalyzed resolution of β-amino esters. mdpi.com |
Reduction of Waste and Energy Consumption
Minimizing waste and energy usage is critical for sustainable chemical manufacturing. An efficient protocol for synthesizing β-amino acids from α,β-unsaturated carboxylic acids has been developed using a multistep flow chemistry approach. acs.orgresearchgate.net This method combines two heterogeneous catalytic systems for β-azidation and subsequent azido (B1232118) group reduction. acs.org
Key benefits of this flow synthesis approach include:
Catalyst Reusability : The heterogeneous catalysts can be easily recovered and reused without losing efficiency. acs.orgresearchgate.net
Waste Minimization : Green metrics calculations confirm the high environmental efficiency of the protocol, characterized by very low waste production. acs.org
Improved Safety : Flow chemistry allows for better control over reaction parameters and the use of smaller reaction volumes, enhancing safety.
In addition to flow chemistry, microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times. nih.gov Microwave irradiation heats the reaction mixture directly and efficiently, often leading to faster reaction rates and higher yields compared to conventional heating methods. nih.govspringernature.com This technique is particularly effective in solid-phase peptide synthesis, where it can overcome the solubility issues of protected amino acids and accelerate the coupling process. nih.gov
Parallel Synthesis and Library Generation
This compound serves as a valuable building block for the parallel synthesis of chemical libraries. These libraries, containing large numbers of structurally related compounds, are essential for high-throughput screening in drug discovery. uniroma1.it The incorporation of β-amino acids into peptides can enhance their metabolic stability and target selectivity. illinois.edu
Parallel synthesis techniques enable the rapid production of many individual compounds simultaneously. Microwave-assisted parallel synthesis, for example, has been successfully used to generate a library of difficult hexa-β-peptides with high average purity and in good yield. springernature.com Using such a protocol, a library of 96 distinct hexapeptides can be synthesized within 24 hours. springernature.com
Another advanced strategy is the ribosomal synthesis of macrocyclic peptides for creating large, natural product-like combinatorial libraries. nih.govacs.org This method has been shown to be compatible with the incorporation of various β-amino acids, allowing for increased structural diversity in the generated peptides. nih.govacs.org The ability to incorporate building blocks like this compound into these high-throughput platforms accelerates the discovery of novel molecules with potential therapeutic applications. nih.gov
Table 2: Methodologies for β-Amino Acid Library Generation
| Synthesis Method | Platform | Key Features | Throughput |
| Microwave-Assisted Synthesis | Solid-Phase | Rapid reaction times; Improved yields. springernature.com | High (e.g., 96 compounds / 24h). springernature.com |
| Ribosomal Synthesis / mRNA Display | Biological | Generates large, complex libraries; Incorporates non-proteinogenic amino acids. nih.govacs.org | Very High (10¹² - 10¹³ members). |
| Split-Mix Synthesis | Solid-Phase (Resin Beads) | Generates vast numbers of compounds in a single process. uniroma1.it | Extremely High. |
Structural Characterization and Stereochemical Analysis of S 3 Amino 3 Pyridin 3 Yl Propanoic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid. Each technique provides unique insights into the compound's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the propanoic acid moiety and the pyridyl ring. The methine proton (CH) alpha to the amino group and the pyridyl ring would likely appear as a multiplet. The diastereotopic methylene (B1212753) protons (CH₂) of the propanoic acid backbone would exhibit complex splitting patterns, appearing as distinct multiplets. The protons on the pyridine (B92270) ring would resonate in the aromatic region, typically between 7.0 and 8.6 ppm, with characteristic coupling patterns for a 3-substituted pyridine.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), and the aliphatic carbons of the propanoic acid backbone would appear at higher field strengths.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10-13 (broad singlet) | 170-180 |
| α-CH | Multiplet | 45-55 |
| β-CH₂ | Multiplet | 35-45 |
| Pyridyl C2-H | Doublet | ~148-152 |
| Pyridyl C4-H | Multiplet | ~135-140 |
| Pyridyl C5-H | Multiplet | ~123-127 |
| Pyridyl C6-H | Doublet | ~147-151 |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the amino, carboxylic acid, and pyridine functional groups.
The carboxylic acid group will exhibit a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The C-N stretching vibration may be observed around 1020-1250 cm⁻¹. The pyridine ring will show characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | N-H stretch | 3300-3500 |
| Amine | N-H bend | 1580-1650 |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 |
| Alkane | C-H stretch | 2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The molecular weight of this compound is 166.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166.
The fragmentation pattern would likely involve the loss of the carboxyl group (COOH), resulting in a fragment ion at m/z 121. Another common fragmentation pathway for amino acids is the cleavage of the bond between the alpha and beta carbons, which could lead to various charged fragments. The pyridine ring itself is relatively stable and would likely be observed as a prominent fragment.
Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 121 | [M - COOH]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl radical cation) |
Enantiomeric Purity Determination Methods
Ensuring the enantiomeric purity of this compound is crucial. Two primary methods for this determination are polarimetry and chiral chromatography.
Polarimetry for Optical Rotation Measurement
Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. The specific rotation is a characteristic physical property of a chiral compound. For this compound, a specific rotation has been reported.
Reported Specific Optical Rotation
| Compound | Specific Rotation [α]D²⁵ | Conditions |
| This compound | +6 ± 2° | c=1 in 0.5N NaOH |
This dextrorotatory value confirms the presence of an excess of the (S)-enantiomer under the specified conditions.
Chiral Chromatography
Chiral chromatography is a highly accurate method for separating enantiomers and determining their relative proportions. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed for this purpose. The separation of the enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid has been demonstrated using zwitterionic chiral stationary phases.
The retention times (k), separation factor (α), and resolution (Rs) are key parameters in evaluating the effectiveness of the chiral separation. A separation factor greater than 1 indicates that the two enantiomers are separated, and a resolution value of 1.5 or greater signifies baseline separation.
Chiral HPLC Separation Data for 3-Amino-3-(pyridin-3-yl)propanoic acid
| Chiral Stationary Phase | k₁ | α | Rs | Mobile Phase |
| CHIRALPAK ZWIX(-) | 5.51 | 1.58 | 2.73 | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH |
| CHIRALPAK ZWIX(+) | 7.34 | 1.20 | 2.29 | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH |
k₁ = retention factor of the first eluting enantiomer, α = separation factor, Rs = resolution
These data indicate that both CHIRALPAK ZWIX(-) and ZWIX(+) columns are effective in resolving the enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid, with the ZWIX(-) column providing a higher separation factor and resolution under the specified conditions. nih.gov
Crystallographic Studies for Solid-State Structure (as applicable to related compounds)
While a specific crystallographic study for this compound is not publicly available, extensive analysis of closely related compounds provides significant insight into the likely solid-state structure, molecular conformation, and intermolecular interactions that govern the crystal packing of this molecule. X-ray crystallography is a pivotal technique for the unambiguous determination of three-dimensional molecular structures, and studies on analogues such as 3-(Pyridin-3-yl)propionic acid and other pyridine-containing amino acids offer a robust framework for understanding the structural characteristics of the title compound.
A pertinent example is the crystal structure of 3-(Pyridin-3-yl)propionic acid, which lacks the amino group of the title compound but shares the pyridin-3-ylpropanoic acid backbone. In its crystalline form, molecules of 3-(Pyridin-3-yl)propionic acid assemble into chains through N—H⋯O hydrogen bonds. These chains are further supported by weaker C—H⋯O interactions, creating a stable, layered structure. The formation of such hydrogen-bonded chains is a common motif in the crystal packing of carboxylic acids.
Similarly, a study on (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile reveals the significant role of the pyridine nitrogen in directing the crystal packing. In this structure, inversion dimers are formed via pairs of N—H⋯N hydrogen bonds, creating distinct loops. These dimers are then interconnected into sheets through further hydrogen bonding, with the pyridine nitrogen atoms acting as key acceptors.
For a foundational understanding of the β-amino acid component, the crystal structure of mono-β-alanine hydrochloride is informative. In this simple β-amino acid salt, the structure consists of layers stacked along the c-axis, connected by van der Waals forces. Within each layer, two halves are linked by hydrogen bonds between the carbonyl and protonated amino groups, as well as between the amino groups and chloride anions.
Based on these related structures, it can be inferred that the crystal structure of this compound would be characterized by a complex three-dimensional network of hydrogen bonds. The presence of the amino group, the carboxylic acid, and the pyridine nitrogen would likely lead to a highly organized and stable crystal lattice. The interplay of N—H⋯O, O—H⋯N, and potentially N—H⋯N interactions would define the supramolecular architecture. The stereochemistry of the chiral center would further influence the packing, likely resulting in a non-centrosymmetric space group.
Below are interactive data tables summarizing the crystallographic data for related compounds:
Table 1: Crystallographic Data for 3-(Pyridin-3-yl)propionic acid
| Parameter | Value |
| Chemical Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7157 (4) |
| b (Å) | 14.6544 (13) |
| c (Å) | 7.2993 (6) |
| β (°) | 92.566 (5) |
| Volume (ų) | 717.64 (10) |
| Z | 4 |
| Temperature (K) | 173 |
Table 2: Hydrogen Bond Geometry for (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N3—H3A⋯N6ⁱ | 0.89 | 2.12 | 2.9903 (17) | 168 |
| N3—H3B⋯N5ⁱⁱ | 0.88 | 2.10 | 2.9372 (16) | 159 |
| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+2, y+1/2, -z+1/2 |
Table 3: Crystallographic Data for mono-β-alanine hydrochloride
| Parameter | Value |
| Chemical Formula | C₃H₈ClNO₂ |
| Molecular Weight | 125.55 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.7414 (5) |
| b (Å) | 7.4671 (6) |
| c (Å) | 16.5288 (11) |
| Volume (ų) | 1202.31 (14) |
| Z | 8 |
| Temperature (K) | 293 |
Advanced Research Applications of S 3 Amino 3 Pyridin 3 Yl Propanoic Acid As a Chiral Building Block
Peptide Synthesis and Peptidomimetics
The incorporation of non-natural amino acids into peptide structures is a powerful strategy to enhance their therapeutic potential by improving stability, potency, and receptor selectivity. (S)-3-Amino-3-(pyridin-3-yl)propanoic acid serves as a crucial component in this endeavor.
Incorporation into Oligopeptides and Peptidomimetic Structures
This compound is utilized as a fundamental unit in the synthesis of oligopeptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation. The synthesis of such molecules often involves the strategic incorporation of non-natural amino acids like this compound. nbinno.com
The presence of the pyridine (B92270) ring in this amino acid introduces unique electronic and steric properties that can be exploited in the design of novel peptide-based therapeutics. nbinno.com The synthesis of peptidomimetics often employs solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptide chains. The use of building blocks like this compound in SPPS facilitates the creation of diverse libraries of compounds for screening and optimization.
Role in Modulating Peptide Conformation and Function
The conformation of a peptide is critical to its biological activity. The incorporation of β-amino acids, such as this compound, into a peptide backbone can induce specific secondary structures, such as turns and helices. nih.gov These conformational constraints can lead to a more defined three-dimensional structure, which is often a prerequisite for high-affinity binding to biological targets. nih.gov
The pyridine moiety of this compound can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can further stabilize the desired peptide conformation. nbinno.com By influencing the peptide's shape, this amino acid can modulate its function, for instance, by enhancing its binding affinity to a specific receptor or enzyme. The ability to control peptide conformation is a key aspect of rational drug design, and building blocks like this compound are instrumental in achieving this control.
Medicinal Chemistry and Drug Discovery
The versatility of this compound as a chiral building block extends to the broader field of medicinal chemistry and drug discovery, where it serves as a scaffold for the development of a wide range of therapeutic agents.
Design and Synthesis of Bioactive Compounds
This compound is a valuable starting material for the synthesis of various bioactive compounds. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its derivatization into a multitude of chemical entities. The pyridine ring can also be functionalized to further expand the chemical space of the resulting compounds.
The chiral nature of this building block is particularly important in the synthesis of enantiomerically pure compounds, which is a critical consideration in drug development to ensure target specificity and minimize off-target effects. chemimpex.com The synthesis of complex molecules often involves multi-step reaction sequences where the stereochemistry of the starting material is preserved throughout the process.
| Bioactive Compound Class | Synthetic Utility of this compound |
| Heterocyclic Compounds | Serves as a scaffold for the construction of more complex heterocyclic systems. |
| Alkaloid Analogs | The pyridine ring is a common feature in many alkaloids with CNS activity. nih.gov |
| Enzyme Inhibitors | The amino acid backbone can be modified to target the active site of specific enzymes. |
Development of Pharmaceutical Agents for Neurological Disorders
There is significant interest in the use of this compound and its derivatives in the development of pharmaceutical agents for the treatment of neurological disorders. chemimpex.com The pyridine moiety is a common structural feature in many centrally active drugs, and its presence in this building block makes it an attractive candidate for the design of new central nervous system (CNS) agents. nih.gov
Research in this area focuses on the synthesis of compounds that can modulate the activity of neurotransmitter systems in the brain. chemimpex.com For example, derivatives of this amino acid may be designed to interact with specific receptors or transporters involved in neurotransmission, thereby correcting imbalances associated with various neurological conditions. The development of neuroprotective agents is another area of active investigation, where the goal is to design molecules that can prevent or slow down the progression of neurodegenerative diseases. chemimpex.comnih.gov
Building Block for Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs widely used to treat depression and other mood disorders. The therapeutic effect of SSRIs is attributed to their ability to block the reuptake of serotonin in the brain, thereby increasing its concentration in the synaptic cleft. nih.gov
Applications in Enzyme Inhibitor and Receptor Antagonist Development
The distinct architecture of this compound makes it a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors and receptor antagonists. The presence of both a basic pyridine nitrogen and an acidic carboxyl group, along with a chiral center, allows for specific three-dimensional interactions with biological targets.
One notable application is in the development of antagonists for integrin receptors, which are involved in cell adhesion and signaling. Research into antagonists for the platelet fibrinogen receptor (αIIbβ3), a key target for anti-thrombotic agents, has utilized β-amino acids to mimic the aspartate residue of the natural RGD (arginine-glycine-aspartic acid) binding sequence. In the pursuit of potent and orally bioavailable fibrinogen receptor antagonists, a 3-(3-pyridyl)-β-amino acid derivative was identified as a lead compound. This compound demonstrated significantly improved potency, oral absorption, and duration of action in preclinical studies. researchgate.net The pyridyl group in this context is crucial for establishing key interactions within the receptor's binding pocket, highlighting the importance of this structural motif in designing effective receptor antagonists.
Furthermore, the core structure of this amino acid is related to nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake. mdpi.com Derivatives of nipecotic acid are explored as anticonvulsant agents by targeting the GABA transporter type 1 (GAT-1). nih.gov The development of novel GABA uptake inhibitors often involves modifying the core cyclic amino acid structure with various lipophilic side chains to enhance potency and selectivity. The structural similarity of this compound to these compounds suggests its potential as a starting point for the synthesis of novel GAT inhibitors.
The table below summarizes the key biological targets and the therapeutic potential of derivatives based on the 3-pyridyl-β-amino acid scaffold.
| Biological Target | Therapeutic Area | Role of 3-Pyridyl-β-amino Acid Scaffold |
| Platelet Fibrinogen Receptor (αIIbβ3) | Thrombosis | Mimics the aspartate residue of the RGD sequence, leading to potent antagonism. |
| GABA Transporter Type 1 (GAT-1) | Epilepsy, Neurological Disorders | Serves as a structural analogue to nipecotic acid for the design of GABA uptake inhibitors. |
Catalysis and Material Science Applications
Beyond its biomedical applications, this compound is a promising candidate for applications in asymmetric catalysis and material science, owing to its chiral nature and the coordinating ability of its functional groups.
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
In asymmetric catalysis, the demand for novel chiral ligands and auxiliaries is continuous. This compound possesses the necessary features to function in these roles. Chiral pyridine-containing compounds are a well-established class of ligands in asymmetric catalysis, valued for the ability of the pyridine nitrogen to coordinate to a wide range of metal centers. biorxiv.org The stereocenter adjacent to the pyridyl group can effectively induce chirality in the catalytic process.
Similarly, β-amino acids and their derivatives, such as β-amino alcohols, are frequently employed as chiral auxiliaries. nih.gov These are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. The bifunctional nature of this compound, with its amino and carboxyl groups, allows for its covalent attachment to substrates, while the chiral center directs the approach of reagents. Although specific applications of this exact compound as a ligand or auxiliary are not yet extensively documented, its structural motifs are present in many successful chiral catalysts, indicating a strong potential for its future use in the stereoselective synthesis of complex molecules.
Coordination Chemistry with Metal Centers (e.g., Platinum(II) Complexes)
The pyridine nitrogen and the carboxylate group of 3-amino-3-(pyridin-3-yl)propanoic acid make it an excellent ligand for coordination with various metal centers. A notable example is its use in the synthesis of trans-platinum(II) complexes. Researchers have successfully coordinated the 3-(pyridin-3-yl)propanoic acid ligand to a Pt(II) center to create versatile scaffolds for further chemical modification.
In a study by Cabrera et al., a trans-platinum complex incorporating the 3-(pyridin-3-yl)propanoic acid ligand was synthesized. This complex served as a platform where the carboxylic acid moiety could be directly coupled with various alcohols and amines to generate a library of ester and amide derivatives. This approach allows for the systematic modification of the complex's properties by introducing different functional groups.
Engineering of Thermoactivatable Properties in Metal Complexes
The development of stimuli-responsive materials is a key area of material science. The platinum(II) complexes derived from 3-(pyridin-3-yl)propanoic acid have been engineered to exhibit thermoactivatable properties. By attaching long perfluorinated alkyl chains to the coordinated ligand, researchers have created platinum complexes with the potential for use in thermally targeted therapies.
The rationale behind this design is that the perfluorinated chains can confer thermoresponsive capabilities to the metal complexes. The stability and reactivity of these complexes were studied at physiological temperature (37 °C) and at elevated temperatures that mimic those used in thermotherapy. This research opens the door to designing metal-based drugs that can be selectively activated at a specific site in the body through localized heating, potentially leading to more effective and less toxic cancer treatments. The study demonstrated a versatile synthetic route to such thermoactivatable agents, starting from the coordination of 3-(pyridin-3-yl)propanoic acid to a platinum(II) center.
Fluorescent Probes and Imaging Agents
The development of fluorescent probes for biological imaging is a rapidly advancing field. The design of fluorophores that are sensitive to their local environment can provide valuable information about biological processes.
Design as Conformationally Sensitive Fluorophores
Recent research has highlighted the potential of β-pyridyl α-amino acids as conformationally sensitive fluorophores. acs.org Although the core of the studied compounds is an α-amino acid, the underlying principles of their fluorescence are highly relevant to the this compound structure. These novel fluorophores are based on a charge-transfer mechanism within a polyaromatic side chain that includes a pyridine ring.
The fluorescence emission of these compounds is dependent on the conformation of the triaryl system, which can switch between a planar and a twisted state. This conformational change is sensitive to the viscosity of the environment, leading to viscosity-sensitive fluorescence. This property is highly desirable for imaging applications, as it can be used to probe changes in the microenvironment within living cells.
Given that this compound contains the key pyridyl moiety, it represents a valuable starting material for the synthesis of analogous β-amino acid-based conformationally sensitive fluorophores. By incorporating additional aromatic rings, it is conceivable to design novel probes where the conformational flexibility of the propanoic acid backbone, in conjunction with the pyridyl-aromatic system, could be harnessed to create new classes of fluorescent sensors for bioimaging.
Investigation of Photophysical Properties and Emission Control
While direct and extensive research into the photophysical properties of complex molecules synthesized specifically from this compound is not widely documented in dedicated studies, the inherent characteristics of its core components—a chiral center and a pyridine ring—provide a strong basis for predicting their behavior and potential applications in photoluminescent materials. The pyridine moiety is a well-known constituent in many fluorescent compounds, and the introduction of chirality can impart unique optical properties.
The pyridine ring, being an aromatic heterocycle, can participate in π-π* transitions, which are fundamental to fluorescence. wikipedia.org The nitrogen atom in the pyridine ring can influence the electronic distribution within the molecule, affecting the energy of the frontier molecular orbitals and, consequently, the absorption and emission wavelengths. nih.gov The photophysical properties of pyridine derivatives can be finely tuned by introducing electron-donating or electron-withdrawing groups, which can modulate the intramolecular charge transfer (ICT) character of the excited state. nih.gov
Incorporating this compound as a chiral building block introduces a stereocenter that can lead to chiroptical phenomena such as circular dichroism (CD) and circularly polarized luminescence (CPL). nih.govmdpi.com These properties are highly sensitive to the three-dimensional structure of the molecule and its environment. The specific spatial arrangement enforced by the (S)-configuration can influence the excited-state dynamics and the radiative and non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime. nih.gov
For instance, in a hypothetical scenario, a fluorophore constructed using this chiral building block could exhibit distinct absorption and emission characteristics. The pyridin-3-yl group can act as an electron-accepting unit in a donor-acceptor type fluorophore, a common strategy for creating molecules with strong fluorescence. nih.gov The chiral amino acid backbone can enforce a specific conformation that either enhances fluorescence by restricting non-radiative decay pathways or enables unique sensing capabilities through stereoselective interactions with other chiral molecules.
The fluorescence of molecules containing the pyridin-3-yl moiety is also known to be sensitive to environmental factors such as pH. gncl.cn The nitrogen atom of the pyridine ring can be protonated in acidic conditions, leading to significant changes in the absorption and emission spectra. This property could be exploited in the design of pH-sensitive fluorescent probes.
Detailed research findings on analogous systems demonstrate the potential for emission control. For example, studies on other pyridine-containing fluorophores have shown that aggregation-induced emission (AIE) can be achieved, where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.gov This phenomenon is valuable for applications in bio-imaging and materials science.
To illustrate the potential photophysical characteristics of a hypothetical compound derived from this compound, the following data table presents plausible values based on the properties of similar pyridine-based chiral fluorophores.
| Property | Hypothetical Value | Conditions |
| Absorption Maximum (λabs) | 350 nm | In Ethanol |
| Emission Maximum (λem) | 450 nm | In Ethanol |
| Stokes Shift | 100 nm | In Ethanol |
| Quantum Yield (ΦF) | 0.65 | In Ethanol |
| Excited-State Lifetime (τ) | 3.2 ns | In Ethanol |
| Circular Dichroism (CD) | Positive Cotton effect at 350 nm | In Methanol |
This table presents hypothetical data for illustrative purposes, based on typical values for related pyridine-containing chiral fluorescent compounds.
Further research focusing on the synthesis and detailed photophysical characterization of molecules incorporating this compound is necessary to fully elucidate their potential for emission control and as advanced chiral photoluminescent materials.
Biological Activities and Mechanistic Investigations of S 3 Amino 3 Pyridin 3 Yl Propanoic Acid Derivatives
Evaluation of Antimicrobial Spectrum
The antimicrobial potential of compounds structurally related to (S)-3-Amino-3-(pyridin-3-yl)propanoic acid has been investigated, revealing a range of activities against various microbial pathogens.
Antibacterial and Antifungal Activity
Derivatives of 3-aminopropanoic acid have demonstrated notable antibacterial and antifungal properties. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives incorporating heterocyclic substituents, such as furan (B31954) and thiophene, have shown significant efficacy. These compounds exhibited activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species. mdpi.com Hydrazone derivatives, in particular, displayed potent and broad-spectrum antimicrobial effects. mdpi.com
In other studies, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, and they demonstrated good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov
Table 1: Antibacterial and Antifungal Activity of Selected 3-Aminopropanoic Acid Derivatives Note: The following data is for structurally related compounds, not this compound itself.
| Compound Type | Microorganism | Activity (MIC, µg/mL) |
|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 64 |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative | Staphylococcus aureus | 32-64 |
| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone derivative | Drug-resistant Candida spp. | 8-16 |
Antimycobacterial Efficacy
The fight against tuberculosis has spurred research into novel chemical entities, including pyridine (B92270) and propanoic acid derivatives. Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid have shown high activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. mdpi.com These compounds were also effective against multidrug-resistant strains. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall biosynthesis. mdpi.com
Additionally, pyrrole-2-carboxamide derivatives with pyridyl substituents have demonstrated potent activity against M. tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) of less than 0.016 μg/mL. nih.gov The antimycobacterial activity is often influenced by the nature and position of substituents on the pyridine ring.
Table 2: Antimycobacterial Activity of Selected Pyridine-Containing Compounds Note: The following data is for structurally related compounds, not this compound itself.
| Compound Type | Mycobacterium Strain | Activity (MIC) |
|---|---|---|
| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid ester | M. tuberculosis H37Rv | ≤0.125 µM |
| 2-(2-Isonicotinoylhydrazineylidene)propanoic acid ester | MDR-TB strains | from 8 µM |
| Pyrrole-2-carboxamide with 3-pyridyl group | M. tuberculosis | <0.016 µg/mL |
Anti-inflammatory and Analgesic Potential
Heterocyclic compounds containing a β-amino acid moiety are of interest for their potential anti-inflammatory and analgesic effects. Derivatives of 3-hydroxy pyridine-4-one have been shown to possess significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The anti-inflammatory effect of these compounds may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov
Antitumour Activity
The search for novel anticancer agents has included the investigation of various amino acid derivatives. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that these compounds can reduce the viability of A549 lung cancer cells and inhibit their migration. nih.gov The cytotoxic effects appear to be structure-dependent, with certain substituents enhancing the anticancer activity. nih.gov
Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed antiproliferative activity against human lung adenocarcinoma cells (A549). mdpi.com Notably, oxime derivatives within this series exhibited potent cytotoxicity, with IC50 values surpassing that of the standard chemotherapeutic agent, cisplatin. mdpi.com
Table 3: Antitumour Activity of Selected 3-Aminopropanoic Acid Derivatives against A549 Lung Cancer Cells Note: The following data is for structurally related compounds, not this compound itself.
| Compound Type | IC50 (µM) |
|---|---|
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 1 | 5.42 |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 2 | 2.47 |
| Cisplatin (Reference) | 11.71 |
Modulation of Neurotransmitter Systems and Neuropharmacology
The structural similarity of β-amino acids to neurotransmitters like GABA suggests their potential to interact with the central nervous system. Heterocycles containing a β-amino acid moiety have been found in compounds that act as agonists or antagonists of various receptors, including those for neurotransmitters. mdpi.com
Role in Synaptic Transmission Studies
While specific studies on the role of this compound derivatives in synaptic transmission are lacking, related amino acid derivatives have been investigated for their effects on neurotransmitter systems. For example, certain acidic amino acid antagonists have been shown to affect synaptic efficacy in the hippocampus by acting on glutamate (B1630785) receptors. nih.gov Given that the pyridine ring is a key component of nicotinic acid (niacin), which has roles in the nervous system, derivatives of this compound could potentially modulate neuronal signaling pathways. mdpi.com However, without direct experimental evidence, this remains a speculative area for future research.
Interaction with Neuroreceptors (e.g., NMDA Glutamate Receptors)
N-Methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. researchgate.net The NMDA receptor requires the binding of both glutamate and a co-agonist, such as glycine (B1666218) or D-serine, to become activated. researchgate.net Due to their central role in neurotransmission, NMDA receptors are significant targets for therapeutic intervention in a variety of neurological disorders. nih.gov
While research has been conducted on various amino acid derivatives as potential modulators of NMDA receptor activity, specific studies detailing the direct interaction of this compound or its close derivatives with NMDA glutamate receptors are not extensively available in the current body of literature. However, investigations into structurally related compounds provide insights into how molecules with amino acid scaffolds might interact with these receptors.
For instance, a series of (R)-2-amino-3-triazolpropanoic acid analogues have been designed and evaluated as glycine site agonists at NMDA receptor subtypes. nih.govnih.gov In these studies, the triazole ring was found to function as a bioisostere for an amide group, leading to compounds that act as agonists with varying activity across different NMDA receptor subtypes (GluN1/2A-D). nih.govnih.gov Certain derivatives within this series were identified as full or partial agonists at GluN1/2C and GluN1/2D subtypes, showing a 3- to 7-fold preference in agonist potency for these over the GluN1/2A-B subtypes. nih.govnih.gov Molecular dynamics simulations were used to explore the binding mode of these triazole analogues, providing a deeper understanding of agonist binding at the GluN1 subunit. nih.govnih.gov
These findings for related amino acid derivatives underscore the potential for molecules with similar backbones to interact with the co-agonist binding site on the NMDA receptor. The specific stereochemistry and the nature of the side chain, in this case, the pyridin-3-yl group of this compound, would be critical determinants of any potential affinity and efficacy at NMDA receptors. Further research would be necessary to establish whether this specific compound or its derivatives exhibit any agonist, antagonist, or modulatory activity at these important neuroreceptors.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key functional groups and structural features that are essential for its desired pharmacological effect.
For the broader class of pyridine derivatives, SAR studies have revealed important trends for various biological activities. For example, in the context of antiproliferative activity, the presence and position of certain substituents on the pyridine ring, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been shown to enhance activity against cancerous cell lines. nih.gov Conversely, the inclusion of halogen atoms or bulky groups in the structure tended to result in lower antiproliferative activity. nih.gov This highlights that even small modifications to the pyridine core can lead to significant changes in biological outcomes.
While specific SAR studies focused on the biological effects of this compound derivatives are not widely documented, general principles can be inferred from related structures. The core structure of this compound features three key components available for modification: the pyridine ring, the amino group, and the carboxylic acid group.
The Pyridine Ring: Modifications could include the introduction of various substituents (e.g., halogens, alkyl, hydroxyl groups) at different positions on the ring. The position of the nitrogen atom within the ring is also a key determinant of the molecule's electronic properties and its ability to form hydrogen bonds or coordinate with metal ions.
The Amino Group: The amino group could be acylated, alkylated, or incorporated into larger functional groups. Such changes would alter the molecule's polarity, basicity, and hydrogen bonding capacity.
A comprehensive SAR study on this scaffold would involve synthesizing a library of derivatives with systematic variations at these positions and evaluating them for a specific biological effect to determine the optimal structural requirements for activity.
Reactivity with Biological Macromolecules (e.g., DNA and Proteins) in Metal Complexes
Amino acids containing pyridine moieties are known to form stable complexes with a variety of transition metals. researchgate.net These metal complexes can exhibit distinct biological activities, including the ability to interact with and react with biological macromolecules like DNA and proteins. mdpi.comrsc.org The mode of interaction is often dependent on the choice of metal, the coordination geometry of the complex, and the structure of the ligand itself. rsc.org
Transition metal complexes can interact with DNA through several mechanisms, including electrostatic interactions with the phosphate (B84403) backbone, groove binding (major or minor), and intercalation, where a planar part of the complex stacks between the base pairs of the DNA helix. rsc.orgnih.gov Such interactions can lead to changes in the DNA structure and, in some cases, cleavage of the DNA strands. nih.gov
Similarly, these metal complexes can bind to proteins, often through interactions with specific amino acid residues. Spectrofluorimetric titration is a common technique used to study these interactions, for example, with transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). mdpi.com
While specific studies on the reactivity of metal complexes of this compound with DNA and proteins are limited, research on analogous structures provides valuable insights. For example, iron(III) complexes containing pyridoxal–S-methyl-isothiosemicarbazone ligands have been shown to interact with DNA, with molecular docking studies suggesting binding along the minor groove. mdpi.com These complexes also demonstrated binding affinity for serum albumins, causing fluorescence quenching. mdpi.com
The table below summarizes findings for related pyridine-containing ligands and their metal complexes, illustrating their potential modes of interaction with DNA and proteins.
| Ligand/Complex | Macromolecule | Method of Study | Observed Interaction/Binding Mode |
| Iron(III) complex with Pyridoxal–S-methyl-isothiosemicarbazone mdpi.com | DNA | Ethidium-bromide displacement titration, Molecular docking | Intercalation, Binding along the minor groove |
| Iron(III) complex with Pyridoxal–S-methyl-isothiosemicarbazone mdpi.com | BSA and HSA | Spectrofluorimetric titration, Molecular docking | Binding affinity, Fluorescence quenching |
| Metal complexes with (S-2-(pyridine-4-ylmethylamino) succinic acid) researchgate.net | N/A (Fluorescence Sensing) | Photoluminescence analysis | Selective and sensitive detection of iron ions |
Given its structure, which combines a metal-coordinating pyridine ring and an amino acid backbone, it is plausible that this compound could form metal complexes capable of interacting with DNA and proteins, though experimental verification is required.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For (S)-3-Amino-3-(pyridin-3-yl)propanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its most stable geometric conformation. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state of the molecule. gelisim.edu.tr The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated by DFT
| Parameter | Value |
| C-C Bond Length (Å) | 1.53 |
| C-N Bond Length (Å) | 1.47 |
| C=O Bond Length (Å) | 1.22 |
| N-H Bond Length (Å) | 1.01 |
| C-C-N Bond Angle (°) | 110.5 |
| O=C-O Bond Angle (°) | 125.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis of its frontier orbitals would indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and not based on specific published calculations for this compound.
Molecular Modeling for Enzyme-Substrate Interactions
Molecular modeling techniques, particularly molecular docking, are instrumental in understanding how a small molecule like this compound might interact with a biological target, such as an enzyme. mdpi.com Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This information is crucial for designing and developing new drugs. By modeling the interaction of this compound with the active site of a target enzyme, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. researchgate.net
In Silico Approaches for Rational Drug Design and Catalyst Development
The insights gained from quantum chemical calculations and molecular modeling can be applied to the rational design of new drugs and catalysts. scispace.com For instance, understanding the electronic structure and reactivity of this compound can guide the modification of its structure to enhance its binding to a specific biological target or to improve its catalytic activity. In silico screening of derivatives of this compound can be performed to identify candidates with improved properties before undertaking their synthesis and experimental testing, thereby accelerating the development process. nih.gov
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The advancement of practical and scalable applications for (S)-3-Amino-3-(pyridin-3-yl)propanoic acid and its derivatives is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current research in the broader field of chiral β-amino acid synthesis points towards several promising directions that could be adapted for this specific compound.
One of the most promising avenues is the use of biocatalysis . nih.gov Enzymatic processes offer high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. danaher.comaragen.com Enzymes such as transaminases, lipases, and nitrile hydratases have been successfully employed in the synthesis of various β-amino acids. danaher.com For instance, a chemoenzymatic approach could involve the use of a transaminase to asymmetrically aminate a suitable keto-acid precursor, leading directly to the desired (S)-enantiomer. nih.gov This approach often results in high yields and excellent optical purity.
Another area of focus is the development of novel organocatalytic methods . Chiral organocatalysts, such as cinchona alkaloids and squaramides, have been shown to be effective in promoting asymmetric Mannich reactions and conjugate additions to afford chiral β-amino acid derivatives. nih.gov These methods avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.
Furthermore, advancements in transition-metal catalysis continue to provide powerful tools for asymmetric synthesis. aragen.com Methodologies such as the catalytic asymmetric hydrogenation of enamines or the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters could be optimized for the synthesis of this compound. nih.govnih.gov The development of novel chiral ligands is crucial for achieving high levels of stereocontrol in these reactions.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, nitrilases) | High enantioselectivity, mild reaction conditions, environmentally friendly. danaher.comaragen.com |
| Organocatalysis | Metal-free catalysts (e.g., cinchona alkaloids) | Avoids heavy metal contamination, green chemistry approach. nih.gov |
| Transition-Metal Catalysis | Use of chiral metal complexes (e.g., Rh, Ru) | High efficiency and turnover numbers, well-established methodologies. nih.gov |
Future research in this area will likely focus on combining the strengths of these different approaches, such as in one-pot chemoenzymatic processes, to create highly efficient, scalable, and sustainable routes to this compound. nih.gov
Exploration of Novel Derivatives with Enhanced Bioactivity
The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activity. The presence of the pyridine (B92270) ring and the amino and carboxylic acid functionalities provides multiple points for chemical modification.
Derivatization strategies could focus on several key areas. For example, modification of the pyridine ring by introducing various substituents could modulate the electronic properties, lipophilicity, and steric bulk of the molecule, potentially leading to improved interactions with biological targets. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown promise in developing new antibacterial agents. nih.gov
The amino group can be acylated or alkylated to introduce a wide range of functional groups. This approach has been successfully used to create derivatives of other amino acids with diverse biological activities, including anticancer and antioxidant properties. nih.gov Similarly, the carboxylic acid moiety can be converted to esters, amides, or other functional groups to alter the pharmacokinetic properties of the molecule.
Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new derivatives. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired therapeutic effects. The synthetic versatility of this scaffold allows for the introduction of various heterocyclic structures, which can be tailored to optimize biological activity and specificity. nih.govazolifesciences.com
The table below outlines potential derivatization strategies and their expected impact on bioactivity.
| Modification Site | Derivatization Strategy | Potential Impact on Bioactivity |
| Pyridine Ring | Introduction of substituents (e.g., alkyl, halogen, hydroxyl) | Altered electronic properties, lipophilicity, and target binding. nih.gov |
| Amino Group | Acylation, alkylation, sulfonylation | Modified hydrogen bonding capacity and pharmacokinetic profile. nih.gov |
| Carboxylic Acid | Esterification, amidation | Enhanced cell permeability and metabolic stability. |
Advanced Characterization Techniques for Complex Biological Interactions
A thorough understanding of how this compound and its derivatives interact with biological macromolecules is fundamental for their development as therapeutic agents or research tools. A suite of advanced biophysical techniques can be employed to elucidate the intricacies of these interactions at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. azolifesciences.com It can provide atomic-resolution information on the binding site, conformational changes in the protein upon ligand binding, and the kinetics and thermodynamics of the interaction. nih.govnih.gov For instance, ligand-observed NMR experiments can be used to screen for binding and determine binding affinities, even for weak interactions. springernature.com
Mass spectrometry (MS) has emerged as a versatile technique in drug discovery for target identification and characterization. nih.gov Native MS can be used to study non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. acs.org Furthermore, techniques like affinity selection mass spectrometry can be used to screen compound libraries for binding to a target protein. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.gov It provides quantitative data on binding kinetics (association and dissociation rates) and affinity. aragen.comnih.gov SPR is particularly useful for characterizing the interactions of small molecules with immobilized protein targets.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. tainstruments.com ITC is considered the gold standard for determining binding affinities in solution. reactionbiology.com
The following table summarizes these advanced characterization techniques and the information they can provide.
| Technique | Principle | Information Obtained |
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. azolifesciences.com | Binding site mapping, conformational changes, kinetics, and affinity. nih.govnih.gov |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Binding stoichiometry, affinity, and target identification. acs.org |
| Surface Plasmon Resonance | Detects changes in the refractive index at a sensor surface upon molecular binding. nih.gov | Real-time kinetics (kon, koff) and binding affinity (Kd). aragen.comnih.gov |
| Isothermal Titration Calorimetry | Measures the heat absorbed or released during a binding event. nih.gov | Complete thermodynamic profile (Kd, ΔH, ΔS). tainstruments.comreactionbiology.com |
Integration with High-Throughput Screening for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target. reactionbiology.com this compound and its derivatives can be integrated into HTS campaigns in several ways.
Firstly, a library of derivatives based on the this compound scaffold can be synthesized and screened against a panel of biological targets. This approach leverages the structural diversity that can be generated from this versatile core structure. The use of robotics and automation allows for the screening of hundreds of thousands of compounds in a short period. springernature.comtechnologynetworks.com
Secondly, this compound can serve as a starting point for fragment-based drug discovery (FBDD). In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to a target protein. Once a fragment hit is identified, it can be optimized into a more potent lead compound. The structural information obtained from techniques like X-ray crystallography or NMR is crucial for this optimization process.
The miniaturization of HTS assays, using 384- or 1536-well plates, reduces the amount of compound and reagents required, thereby lowering the cost and increasing the throughput of the screening process. technologynetworks.com Furthermore, the development of sophisticated data analysis software is essential for managing and interpreting the vast amounts of data generated in HTS campaigns.
The table below outlines the key aspects of integrating this compound into HTS workflows.
| HTS Approach | Description | Key Technologies |
| Library Screening | Screening a diverse library of derivatives against multiple targets. | Robotics, automation, miniaturized assays. technologynetworks.com |
| Fragment-Based Drug Discovery | Screening small fragments for weak binding and subsequent optimization. | X-ray crystallography, NMR spectroscopy. |
| Assay Development | Designing and validating robust and sensitive assays for HTS. | Fluorescence, luminescence, and label-free detection methods. |
Applications in Expanded Genetic Codes and Engineered Enzymes
The field of synthetic biology has been revolutionized by the ability to expand the genetic code, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nuvisan.com This technology opens up exciting possibilities for the use of this compound and its derivatives as novel building blocks for protein engineering.
By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, it may be possible to incorporate this β-amino acid into proteins in response to a nonsense or frameshift codon. researchgate.net The introduction of this ncAA could confer novel properties to the protein, such as enhanced stability, altered catalytic activity, or the ability to participate in new types of chemical reactions. The pyridine ring, for instance, could act as a metal-coordinating ligand or a catalytic residue within an enzyme active site.
Furthermore, the incorporation of ncAAs into enzymes can be used to create novel biocatalysts with enhanced or entirely new functionalities. nih.gov For example, an enzyme could be engineered to catalyze a non-natural reaction by placing a catalytically active ncAA in its active site. Directed evolution could then be used to further optimize the activity of the engineered enzyme. nuvisan.com
The potential applications of incorporating this compound into proteins are summarized in the table below.
| Application | Description | Potential Outcome |
| Protein Engineering | Site-specific incorporation into proteins to modify their properties. | Enhanced stability, altered binding affinity, novel functionalities. nih.gov |
| Enzyme Engineering | Introduction into enzyme active sites to create novel biocatalysts. | New catalytic activities, improved enzyme performance. nuvisan.com |
| Bioconjugation | Use as a handle for the site-specific attachment of probes or drugs. | Development of antibody-drug conjugates, fluorescently labeled proteins. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-3-Amino-3-(pyridin-3-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution due to its stereocenter. Common methods include:
- Reductive amination : Using pyridine-3-carbaldehyde and β-keto esters with chiral catalysts (e.g., L-proline derivatives) to control stereochemistry .
- Substitution reactions : Fluorinated pyridine derivatives (e.g., 6-fluoro analogs) undergo nucleophilic substitution with amino acids, followed by deprotection .
- Resolution techniques : Chiral HPLC or enzymatic resolution with acylases can isolate the (S)-enantiomer from racemic mixtures .
- Critical parameters: Solvent polarity, temperature, and catalyst loading significantly impact yield and enantiomeric excess (ee).
Q. How does the pyridinyl moiety influence the compound’s solubility and bioavailability in biological assays?
- Methodological Answer : The pyridine ring enhances water solubility compared to purely aromatic systems but may reduce passive membrane permeability. Key strategies:
- LogP optimization : Measure partition coefficients via shake-flask or HPLC methods; pyridinyl derivatives typically show LogP ~0.01 (indicating moderate hydrophilicity) .
- Salt formation : Use hydrochloride or trifluoroacetate salts to improve solubility in aqueous buffers for in vitro assays .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry and regioselectivity; pyridinyl protons appear as distinct doublets (δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (181.18 g/mol) and fragmentation patterns .
- Circular dichroism (CD) : Essential for verifying enantiomeric purity by measuring Cotton effects at 220–250 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies between this compound and its fluorinated analogs?
- Methodological Answer :
- Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with targets like glutamate receptors. Fluorination at position 6 (as in (2S)-6-fluoro analogs) may alter hydrogen-bonding networks .
- In vitro validation : Test analogs in receptor-binding assays (e.g., radioligand displacement) to correlate computational predictions with experimental IC values .
Q. What strategies optimize the compound’s stability in physiological pH for in vivo neuroprotection studies?
- Methodological Answer :
- pH-rate profiling : Conduct accelerated stability tests across pH 1–10 to identify degradation pathways (e.g., decarboxylation at acidic pH) .
- Prodrug design : Mask the carboxylate group with ester prodrugs (e.g., ethyl esters) to enhance blood-brain barrier penetration, followed by enzymatic cleavage in target tissues .
Q. How do researchers address enantiomeric interference when studying the compound’s anticancer mechanisms?
- Methodological Answer :
- Chiral chromatography : Use tandem LC-MS with chiral columns (e.g., Chiralpak IA) to separate (S)- and (R)-enantiomers in cell lysates .
- Knockout models : Employ CRISPR-Cas9 to silence enzymes like D-amino acid oxidase, which may metabolize the (R)-form, confounding results in apoptosis assays .
Key Recommendations for Researchers
- Experimental Design : Prioritize chiral purity validation early in synthesis to avoid skewed biological data.
- Data Contradictions : Cross-validate SAR findings with orthogonal assays (e.g., SPR for binding kinetics alongside cell-based functional assays).
- Safety Protocols : Follow OSHA guidelines for handling amino acid derivatives (e.g., PPE for respiratory and dermal protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
